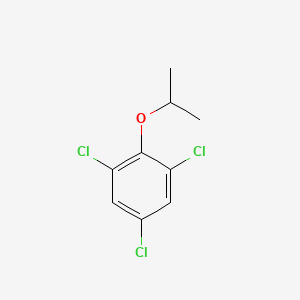

1,3,5-Trichloro-2-isopropoxybenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

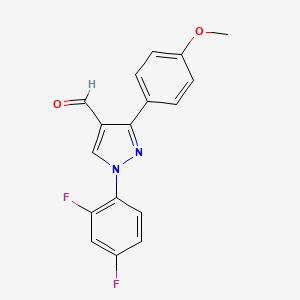

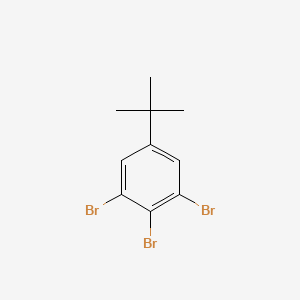

1,3,5-Trichloro-2-isopropoxybenzene is an organic compound with the molecular formula C9H9Cl3O and a molecular weight of 239.53 . It is a liquid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9Cl3O/c1-5(2)13-9-7(11)3-6(10)4-8(9)12/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a liquid in its physical form . It has a molecular weight of 239.53 .Applications De Recherche Scientifique

End-Quenching in Polymerization

Alkoxybenzenes, including isopropoxybenzene derivatives, play a significant role in the end-quenching of TiCl4-catalyzed quasiliving isobutylene polymerizations. These compounds effectively terminate polymerization reactions, allowing for the direct chain end functionalization of polymers. The process demonstrates high efficiency across a temperature range from -70 to -30 °C, highlighting the versatility of isopropoxybenzene derivatives in polymer synthesis (Morgan, Martínez-Castro, & Storey, 2010).

Aerobic Oxidation Catalysts

Research into the aerobic oxidation of triisopropylbenzene, a close relative of 1,3,5-Trichloro-2-isopropoxybenzene, has revealed efficient oxidation in the presence of N-hydroxyphthalimide (NHPI) and azobisisobutyronitrile (AIBN). This method provides a facile approach for the synthesis of phenol derivatives, showcasing the potential for using isopropoxybenzene derivatives as substrates in the preparation of pharmaceuticals and other fine chemicals (Aoki, Hirai, Sakaguchi, & Ishii, 2005).

Eco-friendly Nitration Methodology

The synthesis of nitroxyethylnitramino derivatives from compounds structurally related to this compound using an eco-friendly nitrating agent under microwave irradiation demonstrates an innovative approach to green chemistry. This method yields high-energy materials (HEMs) with potential applications in the synthesis of explosives and propellants, highlighting the relevance of isopropoxybenzene derivatives in the development of environmentally friendly synthetic routes (Badgujar et al., 2008).

Covalent Organic Frameworks

Isopropoxybenzene derivatives serve as building blocks in the synthesis of covalent organic frameworks (COFs), which are materials with significant potential in gas storage, catalysis, and electronic applications. The formation of hydrazone linkages in COFs using isopropoxybenzene derivatives illustrates the adaptability of these compounds in creating porous materials with high chemical and thermal stability (Uribe-Romo et al., 2011).

Advanced Material Synthesis

The selective defluorination of chloro- and fluoro-substituted benzene derivatives, akin to this compound, in the presence of sodium azide, facilitates the synthesis of triazido compounds. These compounds are valuable as photoactive cross-linking agents for polymer chemistry and as precursors in the synthesis of organic magnetic materials, underscoring the broad utility of isopropoxybenzene derivatives in advanced material synthesis (Chapyshev & Chernyak, 2013).

Propriétés

IUPAC Name |

1,3,5-trichloro-2-propan-2-yloxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl3O/c1-5(2)13-9-7(11)3-6(10)4-8(9)12/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGHLOECEBHAJSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1,2,2-Tetrachloro-1,2-bis[4-(trifluoromethyl)phenyl]ethane](/img/structure/B6360091.png)